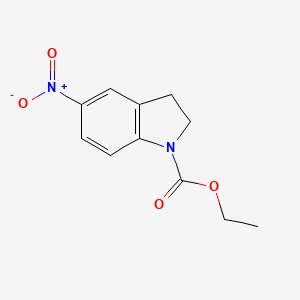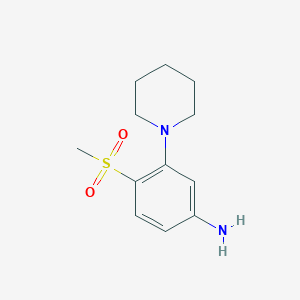![molecular formula C14H11FO5S B1328682 3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid CAS No. 1000339-82-1](/img/structure/B1328682.png)
3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid" is a fluorinated aromatic compound that is likely to possess unique chemical and physical properties due to the presence of the fluorine atom and the methylsulphonyl group. While the specific compound is not directly discussed in the provided papers, similar fluorinated compounds and their properties and transformations are explored. For instance, the use of fluorinated analogues in the study of the transformation of phenol to benzoate suggests that the introduction of fluorine atoms can significantly alter the reactivity and the pathway of such transformations .
Synthesis Analysis
The synthesis of fluorinated aromatic compounds can involve multi-step procedures, as seen in the preparation of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue . These procedures often require specific conditions to introduce the fluorine atoms and other functional groups at desired positions on the aromatic ring. The transformation of 2-fluorophenol to fluorobenzoic acids also indicates that specific isomeric forms can be targeted through controlled synthetic pathways .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is critical in determining their reactivity and potential applications. The presence of the fluorine atom, known for its high electronegativity, can influence the acidity of adjacent functional groups, as seen in the high acidity of the fluorophenol moiety in certain fluorinated probes . This property can be exploited in the design of fluorescent probes and other functional materials.
Chemical Reactions Analysis
Fluorinated compounds can undergo various chemical reactions, often with unique selectivity and reactivity due to the influence of the fluorine atom. For example, the transformation of phenol to benzoate via para-carboxylation using fluorinated analogues demonstrates the specific reactivity patterns that can be induced by the presence of fluorine . The fluorine atom can direct the introduction of new functional groups in specific positions on the aromatic ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine and other substituents. For instance, the compound cis-5-fluoro-2-methyl-1-(p-(methylsulfinyl)-benzylidenyl)-indene-3-acetic acid shows species-specific absorption, distribution, excretion, and metabolic fate, highlighting the complex interplay between molecular structure and physiologic disposition . The high binding affinity in plasma and extensive biliary excretion in certain species are notable properties that can impact the drug's efficacy and safety profile .
Scientific Research Applications
Bioactive Compound Synthesis
3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid and its derivatives are pivotal in synthesizing bioactive compounds. For instance, the synthesis of new fluorine-containing thiadiazolotriazinones as potential antibacterial agents involves the condensation of related compounds with benzoic acids to produce biologically active molecules, demonstrating promising antibacterial activity in certain concentrations (Holla, Bhat & Shetty, 2003). Additionally, the compound's structure, especially the methylsulphonyl group, has been extensively studied for its properties, such as the mesomeric effect, contributing to the understanding and development of novel chemical entities (Kloosterziel & Backer, 2010).
High-Performance Polymer Development
The compound also plays a crucial role in the development of high-performance polymers. These polymers, known for their excellent solubility and thermal properties, are utilized in engineering plastics and membrane materials. The synthesis process involves polycondensation reactions with various compounds, resulting in polymers with potential applications in optical waveguides (Xiao et al., 2003).
Fluorescence Probe Design
In the realm of biochemistry and medical diagnostics, derivatives of this compound have been used to develop novel fluorescence probes. These probes can selectively detect highly reactive oxygen species, differentiating them from other reactive species, and have applications in studying biological and chemical processes (Setsukinai et al., 2003).
Future Directions
Given its structural similarity to other phenol derivatives, “3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid” may have potential applications in various industries, including plastics, adhesives, and coatings . It may also have potential biological activities, which could be explored in future research .
properties
IUPAC Name |
3-(2-fluoro-4-methylsulfonylphenoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO5S/c1-21(18,19)11-5-6-13(12(15)8-11)20-10-4-2-3-9(7-10)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWWPAYQKYCESV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)OC2=CC=CC(=C2)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301227121 |
Source


|
| Record name | 3-[2-Fluoro-4-(methylsulfonyl)phenoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301227121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid | |
CAS RN |
1000339-82-1 |
Source


|
| Record name | 3-[2-Fluoro-4-(methylsulfonyl)phenoxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-Fluoro-4-(methylsulfonyl)phenoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301227121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1328607.png)



![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328617.png)

![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide](/img/structure/B1328622.png)

